5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane
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Overview
Description
5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of a nitro group, a methyl group, and a phenylethyl group attached to the dioxane ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the nitration of 5-methyl-2-(2-phenylethyl)-1,3-dioxane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitro-1,3-dioxane: Similar structure but lacks the phenylethyl group.
2-Phenylethyl-1,3-dioxane: Similar structure but lacks the nitro and methyl groups.
5-Nitro-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and phenylethyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6316-40-1 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-methyl-5-nitro-2-(2-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C13H17NO4/c1-13(14(15)16)9-17-12(18-10-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
YIIYYOZCNYKPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)CCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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